(5-(Furan-2-yl)isoxazol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

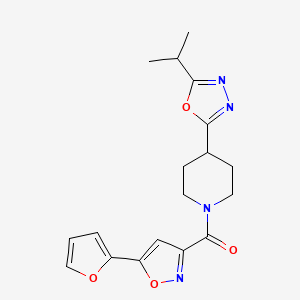

This compound is a hybrid heterocyclic molecule featuring a furan-substituted isoxazole core linked via a methanone bridge to a piperidine ring substituted with a 5-isopropyl-1,3,4-oxadiazole moiety. Its structural complexity arises from the integration of three distinct heterocyclic systems:

- Isoxazole: A five-membered ring with two nitrogen atoms, known for metabolic stability and bioactivity.

- Furan: An oxygen-containing heterocycle contributing to electronic and solubility properties.

- 1,3,4-Oxadiazole: A nitrogen-oxygen heterocycle associated with antimicrobial and anti-inflammatory activities.

The piperidine moiety introduces conformational flexibility, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-11(2)16-19-20-17(25-16)12-5-7-22(8-6-12)18(23)13-10-15(26-21-13)14-4-3-9-24-14/h3-4,9-12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSPNJXDXZRROI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , with CAS number 1210725-59-9 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of 356.4 g/mol . The structure features a furan ring, an isoxazole moiety, and a piperidine group which are known for their diverse biological activities.

Research indicates that the compound may exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes such as tyrosinase and cyclooxygenase (COX) enzymes. For instance, derivatives containing furan and isoxazole moieties have been reported to inhibit tyrosinase with significant binding affinities .

- Anti-inflammatory Properties : Compounds with piperidine structures have been associated with anti-inflammatory effects. Studies suggest that the presence of the piperidine ring may enhance the compound's ability to modulate inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Activity : Isoxazole derivatives have been studied for their antimicrobial properties. The unique structural features of this compound may contribute to its effectiveness against various microbial strains .

Biological Activity Data

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary table highlighting key findings:

Case Studies

- Tyrosinase Inhibition : A study evaluated several furan-based compounds for their ability to inhibit tyrosinase, an enzyme critical in melanin synthesis. The compound showed promising results with a binding affinity surpassing that of standard inhibitors like kojic acid .

- Anti-inflammatory Effects : In another study focusing on COX inhibition, analogs of the compound demonstrated significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications in pain management .

- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing notable zones of inhibition, which supports its potential as an antimicrobial agent .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 368.4 g/mol. The compound features a complex arrangement of isoxazole and oxadiazole rings, which contribute to its biological activity and stability in various environments .

Anticancer Activity

Research indicates that compounds containing isoxazole moieties exhibit significant anticancer properties. For instance, derivatives similar to (5-(Furan-2-yl)isoxazol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been shown to induce apoptosis in cancer cell lines. Studies have demonstrated that isoxazole derivatives can inhibit tubulin polymerization, a critical process in cancer cell division .

Antimicrobial Properties

Isoxazole compounds have also been evaluated for their antimicrobial activities. In vitro studies have shown that certain derivatives demonstrate potent antibacterial effects against various strains, including E. coli and S. aureus. The presence of furan and oxadiazole groups enhances their interaction with microbial targets .

Anti-inflammatory Potential

The anti-inflammatory properties of isoxazoles are another area of interest. Compounds with similar structures have been investigated as potential inhibitors of cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes. This application could lead to the development of new therapeutic agents for conditions such as arthritis and cardiovascular diseases .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may serve as an inhibitor of α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition could have implications for managing diabetes and other metabolic disorders .

Targeting Histone Modifications

Recent research has explored the potential of isoxazole derivatives in epigenetics, particularly in targeting histone modifications. Compounds that can modulate histone methylation patterns are being investigated for their roles in cancer therapy and gene regulation .

Development of Novel Materials

The unique properties of this compound extend beyond biological applications into material science. Its structural characteristics allow for incorporation into polymers and other materials that require specific thermal or chemical resistance properties.

Synthesis of Functionalized Polymers

Research has indicated that incorporating such compounds into polymer matrices can enhance their mechanical properties and thermal stability. This application is particularly relevant in industries focused on creating advanced materials for electronics or aerospace .

Summary Table of Applications

Chemical Reactions Analysis

1.1. Formation of the Isoxazole-Oxadiazole Core

The isoxazole and oxadiazole rings are typically synthesized via cyclization reactions. For example:

-

1,3-Dipolar Cycloaddition : The isoxazole ring can form via reaction between nitrile oxides and alkynes .

-

Oxadiazole Synthesis : 1,3,4-Oxadiazoles are often prepared from hydrazides and carboxylic acids using dehydrating agents like POCl₃ or EDCI/HOBT .

Example Reaction Conditions:

1.2. Methanone Linkage Formation

The central methanone group is introduced via amide coupling or Friedel-Crafts acylation :

-

Piperidine Acylation : The piperidine nitrogen reacts with activated carbonyls (e.g., acyl chlorides) in the presence of bases like triethylamine .

Key Data:

| Substrate | Acylating Agent | Catalyst/Base | Solvent | Time | Yield | Source |

|---|---|---|---|---|---|---|

| 4-(5-Isopropyl-oxadiazolyl)piperidine | Isoxazole-3-carbonyl chloride | Et₃N, DMAP | THF | 6h | 72% |

2.1. Isoxazole Ring Reactivity

-

Electrophilic Substitution : The isoxazole’s C-5 position (adjacent to oxygen) undergoes halogenation or nitration.

-

Nucleophilic Attack : Limited due to aromatic stability, but reduction with LiAlH₄ opens the ring to form β-keto amines .

2.2. Oxadiazole Ring Reactivity

-

Nucleophilic Substitution : The oxadiazole’s C-2 position reacts with amines or thiols under basic conditions .

-

Hydrolysis : Acidic or basic conditions cleave oxadiazoles to hydrazides or carboxylic acids .

Comparative Reactivity:

| Functional Group | Reaction Type | Conditions | Product | Source |

|---|---|---|---|---|

| Isoxazole | Bromination | Br₂, FeCl₃, DCM, 0°C | 5-Bromo-isoxazole derivative | |

| Oxadiazole | Aminolysis | NH₂R, K₂CO₃, DMF, 80°C | 2-Amino-1,3,4-oxadiazole |

3.1. Piperidine Modifications

-

N-Alkylation/Acylation : The piperidine nitrogen undergoes alkylation with alkyl halides or acylation with anhydrides .

-

Oxidation : MnO₂ or KMnO₄ oxidizes piperidine to pyridine derivatives .

3.2. Furan Reactivity

-

Electrophilic Substitution : Furan undergoes nitration or sulfonation at the C-5 position.

-

Diels-Alder Reaction : Acts as a diene in cycloadditions with dienophiles like maleic anhydride .

4.1. Hydrogenation

-

Piperidine Saturation : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in the piperidine ring .

-

Furan Ring Opening : High-pressure H₂ and Ru/C hydrogenate furan to tetrahydrofuran.

Hydrogenation Data:

| Substrate | Catalyst | Pressure (psi) | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Furan-isoxazole derivative | Pd/C (10%) | 50 | 4h | Tetrahydrofuran derivative | 85% |

Biological Activity and Mechanistic Insights

While not a direct focus on reactions, biological studies reveal that the compound’s oxadiazole and isoxazole moieties interact with enzymes via hydrogen bonding and π-π stacking . For instance:

-

COX-II Inhibition : Analogous methanone derivatives show IC₅₀ values of 20–60 μM .

-

Antimicrobial Activity : Oxadiazole rings disrupt microbial cell membranes .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness is highlighted through comparisons with analogs from recent literature (Tables 1–2).

Table 1: Structural Comparison of Heterocyclic Cores

Key Observations:

Core Heterocycles :

- The target compound’s isoxazole-oxadiazole-piperidine system contrasts with isoxazolopyridazine (e.g., 4b, 4c ) and thiazole-pyrazole (e.g., Compound 4 ). Isoxazoles generally exhibit higher metabolic stability than thiazoles due to reduced susceptibility to oxidative degradation .

- The piperidine linker in the target compound introduces conformational flexibility absent in rigid pyridazine-based systems (e.g., 4b ).

Substituent Effects: The furan group in the target compound provides moderate electron-donating effects, contrasting with electron-withdrawing 3-nitrophenyl substituents in 4b and 4c . This may influence solubility and π-π stacking interactions.

Table 2: Physicochemical and Spectroscopic Properties

Key Observations:

- Planarity : The target compound’s furan ring may adopt a perpendicular orientation relative to the isoxazole core (analogous to fluorophenyl groups in Compound 4 ), reducing crystallinity compared to fully planar systems like 4b .

- Solubility : The isopropyl-oxadiazole moiety likely imparts moderate solubility in polar aprotic solvents (e.g., DMF), similar to triazole-containing analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the isoxazole and 1,3,4-oxadiazole moieties in this compound?

- The isoxazole ring can be synthesized via cyclocondensation of alkynes with nitrile oxides, as demonstrated in the preparation of 5-(4-fluorophenylthio)phenyl isoxazoles . For the 1,3,4-oxadiazole moiety, cyclization of thiosemicarbazides using phosphorus oxychloride or carbon disulfide under reflux conditions is effective, as shown in the synthesis of oxadiazole-thione derivatives . Purification via HPLC with ammonium acetate buffer (pH 6.5) is recommended for isolating intermediates .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- X-ray crystallography is critical for resolving tautomeric forms and intermolecular interactions, as exemplified in studies of furan-oxadiazole derivatives . NMR spectroscopy (1H/13C) should prioritize solvent systems like DMSO-d6 to detect exchange broadening caused by tautomerism (e.g., thiol-thione equilibria in oxadiazoles) . FTIR can validate carbonyl (C=O) and heterocyclic C=N stretches, with comparison to reference spectra of similar methanone derivatives .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Antimicrobial activity : Use the agar diffusion method against Staphylococcus aureus and Escherichia coli, with ciprofloxacin as a positive control, as applied to pyrazole-isoxazole hybrids . Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase using spectrophotometric assays, given the structural similarity to bioactive oxadiazole-piperidine hybrids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Modify substituents : Replace the isopropyl group on the oxadiazole with bulkier tert-butyl or electron-withdrawing groups (e.g., CF3) to assess steric/electronic effects on target binding . Scaffold hopping : Substitute the furan ring with thiophene or pyridine and compare bioactivity, as seen in analogs of 5-(furan-2-yl)-1,3,4-oxadiazoles . Use molecular docking to prioritize synthetic targets by simulating interactions with therapeutic targets (e.g., bacterial gyrase) .

Q. What experimental strategies resolve contradictions in bioactivity data between similar compounds?

- Metabolic stability testing : Use hepatic microsome assays to determine if discrepancies arise from rapid degradation (e.g., esterase-mediated hydrolysis of the methanone group) . Solubility profiling : Compare logP values via shake-flask methods to identify bioavailability limitations, as hydrophobicity in oxadiazole-piperidine hybrids often correlates with reduced efficacy .

Q. How does tautomerism in the 1,3,4-oxadiazole moiety influence reactivity and biological activity?

- Thiol-thione equilibrium : Characterize tautomeric ratios using 1H NMR in D2O to observe proton exchange rates, as demonstrated for 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiones . Biological impact : Compare the antimicrobial activity of the thione form (stabilized by intramolecular hydrogen bonding) versus the thiol form, which may exhibit higher electrophilicity .

Methodological Notes

- Synthetic protocols : Include inert atmosphere (N2/Ar) during cyclization steps to prevent oxidation of thiol groups .

- Data validation : Cross-reference melting points and spectral data with structurally related compounds (e.g., 5-(furan-2-yl)isoxazoles and oxadiazole-piperidines ).

- Ethical compliance : Adhere to OECD guidelines for in vivo testing if extending studies beyond in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.